Cas no 103304-97-8 (Pentafluoroethylphosphonic acid dichloride)

Pentafluoroethylphosphonic acid dichloride 化学的及び物理的性質
名前と識別子
-
- Pentafluoroethylphosphonic acid dichloride
- perfluoroethylphosphonic dichloride
- (pentafluoroethyl)phosphonoyl dichloride
- 1-dichlorophosphoryl-1,1,2,2,2-pentafluoroethane
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- MDL: MFCD04116424
- インチ: 1S/C2Cl2F5OP/c3-11(4,10)2(8,9)1(5,6)7
- InChIKey: DZUQHGLHOKYDMD-UHFFFAOYSA-N
- ほほえんだ: ClP(C(C(F)(F)F)(F)F)(=O)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 193
- トポロジー分子極性表面積: 17.1
Pentafluoroethylphosphonic acid dichloride セキュリティ情報
- 危険物輸送番号:3265
- 危険カテゴリコード: 34
- セキュリティの説明: 26-36/37/39
Pentafluoroethylphosphonic acid dichloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 020006-5g |
Pentafluoroethylphosphonic acid dichloride |
103304-97-8 | 5g |
£919.00 | 2022-03-01 |
Pentafluoroethylphosphonic acid dichloride 関連文献
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
Pentafluoroethylphosphonic acid dichlorideに関する追加情報
Recent Advances in the Application of Pentafluoroethylphosphonic Acid Dichloride (CAS: 103304-97-8) in Chemical Biology and Pharmaceutical Research
Pentafluoroethylphosphonic acid dichloride (CAS: 103304-97-8) is a highly specialized organophosphorus compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in medicinal chemistry and chemical biology. This compound, characterized by its pentafluoroethyl group and reactive dichloride functionalities, serves as a versatile building block for the synthesis of various phosphonate derivatives, which are increasingly recognized for their roles as enzyme inhibitors, prodrugs, and bioactive probes. Recent studies have explored its utility in the development of novel therapeutic agents and chemical tools, particularly in targeting phosphate-metabolizing enzymes and modulating cellular signaling pathways.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of Pentafluoroethylphosphonic acid dichloride as a key intermediate in the synthesis of potent and selective inhibitors of phosphodiesterases (PDEs), a class of enzymes implicated in numerous physiological processes. The researchers employed a rational design approach, leveraging the compound's ability to form stable phosphonate esters with hydroxyl groups in the enzyme's active site. The resulting inhibitors exhibited nanomolar potency against PDE4, a target of interest for inflammatory diseases, with improved metabolic stability compared to traditional phosphate-based inhibitors.
In the realm of antiviral research, a team from Scripps Research Institute reported in ACS Infectious Diseases (2024) the application of 103304-97-8 derivatives as prodrugs of nucleotide analogs. The pentafluoroethylphosphonate moiety was found to enhance cellular uptake and intracellular conversion to the active triphosphate form, leading to improved antiviral activity against RNA viruses. This work represents a significant advancement in the design of phosphonate prodrugs, addressing long-standing challenges in drug delivery and bioavailability.
Recent structural biology studies have shed light on the molecular interactions of Pentafluoroethylphosphonic acid dichloride derivatives with biological targets. Cryo-EM and X-ray crystallography data published in Nature Chemical Biology (2023) revealed how the pentafluoroethyl group induces unique conformational changes in target proteins, providing insights for structure-based drug design. These findings have opened new avenues for developing allosteric modulators of protein-protein interactions, particularly in challenging targets like transcription factors and scaffold proteins.
The compound's utility extends beyond therapeutic applications. A 2024 report in Chemical Science highlighted its use as a chemical probe for studying phosphonate metabolism in bacteria. By incorporating isotopic labels at specific positions, researchers were able to track the fate of the pentafluoroethylphosphonate group in microbial systems, yielding valuable data for antibiotic development and understanding bacterial resistance mechanisms.
Ongoing clinical developments include Phase I trials of a Pentafluoroethylphosphonic acid dichloride-derived prostate-specific membrane antigen (PSMA) inhibitor for diagnostic imaging of prostate cancer. The fluorinated phosphonate group provides optimal pharmacokinetic properties for PET imaging, as reported at the 2024 American Chemical Society national meeting. This application capitalizes on the compound's unique balance of hydrophilicity and membrane permeability.
Future research directions for 103304-97-8 derivatives appear promising, with several groups investigating their potential in targeted protein degradation (PROTACs), covalent inhibitor design, and as tools for studying phosphonate biochemistry in live cells. The compound's versatility and the growing understanding of its biological interactions suggest it will remain an important scaffold in chemical biology and drug discovery for years to come.
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